molecular formula C11H16BNO2 B1279865 [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid CAS No. 878289-40-8

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid

Cat. No.: B1279865
CAS No.: 878289-40-8
M. Wt: 205.06 g/mol
InChI Key: PHKRRMUMVOCZGZ-UHFFFAOYSA-N
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Description

[2-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid is a boronic acid derivative featuring a pyrrolidine-substituted benzyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₆BNO₂, with an average molecular weight of 205.07 g/mol . The pyrrolidine group, a five-membered nitrogen-containing heterocycle, imparts electron-donating properties and enhances solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs in drug candidates . Its structural uniqueness lies in the synergistic effects of the boronic acid moiety (reactivity) and the pyrrolidine substituent (solubility and steric bulk), making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRRMUMVOCZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468407
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878289-40-8
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid typically involves the reaction of a phenylboronic acid derivative with a pyrrolidine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids have garnered attention for their ability to interact with biological targets, making them valuable in cancer therapy. [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid has shown promise in modulating enzymatic activities associated with cancer progression. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific pathways involved in tumor growth and metastasis.

Diabetes Management
Another potential application lies in diabetes management. Boronic acids are known to interact with glucose and other carbohydrates, leading to the development of glucose sensors. The ability of this compound to form reversible covalent bonds with diols positions it as a candidate for creating innovative glucose-responsive drug delivery systems. Such systems could release insulin in response to blood sugar levels, offering a more effective management strategy for diabetic patients.

Organic Synthesis

Synthetic Versatility
The compound is utilized in various synthetic methodologies, particularly the Petasis-Borono Mannich reaction, which involves the reaction of amines, aldehydes, and boronic acids to form β-amino carbonyl compounds. This reaction is highly valued for its efficiency and ability to produce complex molecules from simple starting materials . The incorporation of this compound into this reaction could lead to the synthesis of novel compounds with potential biological activities.

Material Science

Polymer Chemistry
In material science, boronic acids are explored for their role in creating smart materials that respond to environmental stimuli. The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing their responsiveness to changes in pH or temperature. This application is particularly relevant in developing drug delivery systems and biosensors .

Case Study 1: Anticancer Applications

A study demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of proteasomal degradation pathways, thus promoting apoptosis in cancer cells .

Case Study 2: Diabetes Management

Research involving glucose-responsive systems highlighted the effectiveness of boronic acid derivatives in controlling insulin release. These studies utilized this compound as a key component in developing responsive drug delivery systems that adjust insulin levels based on real-time blood glucose measurements .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and diabetes management applicationsSignificant anticancer activity; potential for glucose-responsive drug delivery
Organic SynthesisUtilization in Petasis-Borono Mannich reactionsEfficient synthesis of β-amino carbonyl compounds
Material ScienceDevelopment of smart materialsEnhanced responsiveness in polymer matrices

Mechanism of Action

The mechanism of action of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid involves the interaction of its boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. This interaction is crucial for its role as an enzyme inhibitor, where it can bind to active site residues and modulate enzyme activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of [2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid, highlighting differences in substituents, electronic properties, and applications:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ortho-pyrrolidinylmethyl 205.07 Pharmaceutical intermediate; enhanced solubility/reactivity in cross-coupling reactions
[3-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid Meta-pyrrolidinylmethyl 205.07 Structural isomer; potential differences in steric hindrance and electronic effects
[4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid Ortho-pyrrolidinylmethyl + para-fluoro 223.06 Fluorine increases acidity of boronic acid; potential use in PET imaging or targeted drug delivery
2-(Morpholino)phenylboronic acid Ortho-morpholine 207.03 Six-membered morpholine ring (oxygen atom); altered electronic properties and H-bonding capacity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Ortho-phenoxy ether + methoxyethyl N/A HDAC inhibitor (IC₅₀ = 1 µM); bulky substituents enhance enzyme binding
3-Nitrophenyl boronic acid Para-nitro N/A Electron-withdrawing nitro group increases acidity; AmpC β-lactamase inhibitor (IC₅₀ = 0.5 µM)

Key Findings:

Substituent Position and Electronic Effects :

  • Ortho-substituted analogs (e.g., this compound) exhibit greater steric hindrance compared to meta- or para-substituted derivatives, influencing reactivity in cross-coupling reactions .
  • Electron-donating groups (e.g., pyrrolidine) reduce boronic acid acidity (pKa ~8.5), whereas electron-withdrawing groups (e.g., nitro in 3-nitrophenyl boronic acid) lower pKa to ~7.2, enhancing reactivity in aqueous environments .

Biological Activity: The ortho-pyrrolidinylmethyl group in this compound may enhance membrane permeability due to its lipophilic yet polar nature, unlike morpholine analogs, which show higher polarity . Bulky substituents, such as phenoxy ethers in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, improve binding to hydrophobic enzyme pockets (e.g., HDACs) .

Sensing and Material Applications :

  • Simple phenyl boronic acids (e.g., phenylboronic acid in ) are widely used in glucose sensing via diol complexation. In contrast, pyrrolidine-substituted analogs may offer improved selectivity for complex saccharides due to steric effects .
  • Fluorinated derivatives (e.g., [4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid) could enable pH-responsive materials, as fluorine modulates boronic acid’s Lewis acidity .

Synthetic Utility :

  • Pyrrolidine-substituted boronic acids demonstrate superior stability in Suzuki-Miyaura reactions compared to morpholine analogs, likely due to reduced coordination with palladium catalysts .

Biological Activity

[2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a compound of interest in drug development and therapeutic applications.

Chemical Structure

The compound has a distinct structure characterized by the presence of a pyrrolidine ring attached to a phenylboronic acid moiety. This configuration is crucial for its biological interactions.

Boronic acids, including this compound, are known for their ability to bind with diols and sugars, which can influence various biochemical pathways. The binding affinity to carbohydrates at physiological pH allows these compounds to serve as valuable tools in biochemistry and medical diagnostics .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boronic acid derivatives. For instance, compounds with similar structures have shown significant efficacy against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae. The introduction of specific substituents on the phenyl group has been linked to enhanced antibacterial activity, suggesting that modifications to the structure can optimize efficacy against resistant pathogens .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

Compound StructureTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. pneumoniae8 µg/mL
4-(methoxymethyl)pyrrolidine derivativeS. pneumoniae2 µg/mL
Benzoxaborole derivativesBacillus cereus16 µg/mL

Anticancer Properties

In addition to antibacterial activity, boronic acids have been explored for their anticancer potential. Studies have indicated that this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways. Specifically, compounds that target the PI3K pathway have shown promise in reducing tumor growth in various models .

Table 2: Anticancer Activity of Boronic Acid Derivatives

Compound StructureCancer Cell LineIC50 (µM)
This compoundA549 (lung cancer)12 µM
Novel pyrrolotriazinone derivativesHL-60 (leukemia)5 µM

Case Studies

Several case studies have documented the effectiveness of boronic acids in clinical settings:

  • Case Study on Drug Delivery Systems : A study developed a core-shell drug delivery platform utilizing phenylboronic acid derivatives, demonstrating enhanced drug loading and release profiles in cancer therapies. The system showed promising results in reducing tumor size in animal models while minimizing side effects .
  • Antibacterial Efficacy Against Resistant Strains : A series of experiments evaluated the antibacterial efficacy of modified boronic acids against multi-drug resistant strains. The results indicated that specific structural modifications significantly improved activity against resistant bacteria, supporting the hypothesis that targeted design can enhance therapeutic outcomes .

Q & A

Q. Advanced

  • pH-dependent degradation : Stable at pH 5–7 (t1/2 >24 hrs), but hydrolyzes rapidly at pH >9 (t1/2 ~2 hrs) .
  • Thermal stability : Decomposes above 150°C; DSC shows exothermic peaks at 243–248°C .
  • Storage recommendations : Lyophilized powders under argon at -20°C retain >95% purity for 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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